molecular formula C26H25N3O4S B3003251 N-[2-(1,3-benzoxazol-2-yl)phenyl]-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide CAS No. 683770-43-6

N-[2-(1,3-benzoxazol-2-yl)phenyl]-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide

Cat. No.: B3003251
CAS No.: 683770-43-6
M. Wt: 475.56
InChI Key: MROADLPIQJLHRE-UHFFFAOYSA-N
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Description

N-[2-(1,3-benzoxazol-2-yl)phenyl]-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide is a complex organic compound that belongs to the class of benzoxazole derivatives Benzoxazole is a bicyclic compound consisting of a benzene ring fused with an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1,3-benzoxazol-2-yl)phenyl]-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1,3-benzoxazol-2-yl)phenyl]-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic aromatic substitution, where nucleophiles replace substituents on the aromatic ring.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Magnetic solid acid nanocatalysts, metal catalysts, ionic liquid catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.

Scientific Research Applications

N-[2-(1,3-benzoxazol-2-yl)phenyl]-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(1,3-benzoxazol-2-yl)phenyl]-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of cellular processes such as apoptosis, cell cycle regulation, and signal transduction . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(1,3-benzoxazol-2-yl)phenyl]-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the benzoxazole core, sulfonyl group, and piperidine moiety allows for versatile interactions with biological targets, making it a valuable compound in medicinal chemistry and related fields.

Properties

IUPAC Name

N-[2-(1,3-benzoxazol-2-yl)phenyl]-4-(4-methylpiperidin-1-yl)sulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N3O4S/c1-18-14-16-29(17-15-18)34(31,32)20-12-10-19(11-13-20)25(30)27-22-7-3-2-6-21(22)26-28-23-8-4-5-9-24(23)33-26/h2-13,18H,14-17H2,1H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MROADLPIQJLHRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3C4=NC5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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